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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B1139753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and

biological activity of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src SH2

domain. The information is compiled to assist researchers and professionals in the fields of

kinase signaling, drug discovery, and cancer biology.

Introduction
Caffeic acid-pYEEIE is a synthetic molecule that combines the natural phenol, caffeic acid,

with a phosphopeptide sequence (pYEEIE). This compound has garnered significant interest

as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of kinases.[1][2]

SH2 domains are critical modules in intracellular signaling pathways, recognizing and binding

to phosphotyrosine residues on target proteins, thereby mediating a cascade of downstream

cellular events.[3][4][5] By selectively targeting the Src SH2 domain, Caffeic acid-pYEEIE
serves as a valuable tool for studying Src-mediated signaling and as a potential starting point

for the development of therapeutic agents that modulate these pathways.

Physicochemical and Biological Properties
A summary of the key quantitative data for Caffeic acid-pYEEIE is presented in the table

below for easy reference and comparison.
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Property Value Reference(s)

Molecular Weight 923.82 g/mol [1][2]

Molecular Formula C₃₉H₅₀N₅O₁₉P [1][2]

Sequence

Tyr-Glu-Glu-Ile-Glu (pYEEIE)

with N-terminal Caffeic acid

modification

[1][2]

Purity
≥95% (as determined by

HPLC)
[1][2]

Biological Activity
Phosphopeptide ligand for the

Src SH2 domain
[1][2][6]

IC₅₀ 42 nM for the Src SH2 domain [1][2][6]

Binding Affinity

Displays 30-fold higher affinity

than N-acetyl-O-phosphono-

Tyr-Glu-Glu-Ile-Glu (Ac-

pYEEIE)

[1][2][6]

Solubility Soluble to 2 mg/ml in PBS [2]

Storage Store at -20°C [1][2]

Synthesis of Caffeic acid-pYEEIE
The synthesis of Caffeic acid-pYEEIE is a multi-step process that involves the solid-phase

peptide synthesis (SPPS) of the phosphopeptide backbone followed by the conjugation of

caffeic acid to the N-terminus.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS) of pYEEIE
This protocol is based on established methods for the synthesis of phosphotyrosine-containing

peptides.[7][8][9]

Resin Preparation: A Rink Amide resin is typically used as the solid support to generate a C-

terminally amidated peptide. The resin is swelled in a suitable solvent such as
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dimethylformamide (DMF).

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is

removed using a solution of 20% piperidine in DMF.

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) is

activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-

diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin.

Iterative Cycles: The steps of Fmoc deprotection and amino acid coupling are repeated for

each subsequent amino acid in the sequence (isoleucine, glutamic acid, glutamic acid, and

phosphotyrosine). For the phosphotyrosine residue, a protected form such as Fmoc-

Tyr(PO(OBzl)OH)-OH is used.

Capping: After each coupling step, any unreacted amino groups are capped using acetic

anhydride to prevent the formation of deletion sequences.

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is

cleaved from the resin, and all side-chain protecting groups (including the benzyl group on

the phosphate) are removed simultaneously using a cleavage cocktail, typically containing

trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and

purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Rink Amide Resin Fmoc Deprotection
(20% Piperidine/DMF) Couple Fmoc-Glu(OtBu)-OH Fmoc Deprotection Couple Fmoc-Ile-OH Fmoc Deprotection Couple Fmoc-Glu(OtBu)-OH Fmoc Deprotection Couple Fmoc-Glu(OtBu)-OH Fmoc Deprotection Couple Fmoc-Tyr(P(OBzl)OH)-OH Cleavage & Deprotection

(TFA/TIS/H2O) RP-HPLC Purification Purified pYEEIE Peptide

Click to download full resolution via product page

Solid-Phase Peptide Synthesis Workflow for pYEEIE.

Experimental Protocol: Caffeic Acid Conjugation
This protocol outlines the coupling of caffeic acid to the N-terminus of the purified pYEEIE

peptide.[6][10]
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Activation of Caffeic Acid: Caffeic acid is activated at its carboxylic acid group. This can be

achieved using a standard coupling reagent such as HBTU and DIPEA in an anhydrous

solvent like DMF. The hydroxyl groups on the catechol moiety of caffeic acid may need to be

protected (e.g., with acetyl groups) prior to activation to prevent side reactions, followed by a

deprotection step after conjugation.

Coupling Reaction: The purified pYEEIE peptide is dissolved in a suitable buffer (e.g.,

sodium bicarbonate buffer, pH 8) or an organic solvent mixture. The activated caffeic acid is

then added to the peptide solution and allowed to react at room temperature.

Reaction Monitoring: The progress of the reaction is monitored by RP-HPLC or mass

spectrometry to ensure complete conjugation.

Purification: The final product, Caffeic acid-pYEEIE, is purified from the reaction mixture

using RP-HPLC.

Lyophilization: The purified product is lyophilized to obtain a stable, powdered form.

Characterization of Caffeic acid-pYEEIE
Thorough characterization is essential to confirm the identity, purity, and integrity of the

synthesized Caffeic acid-pYEEIE.

Experimental Protocol: Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used for both purification and purity assessment.[11][12]

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid

(TFA), is commonly employed.

Gradient: A linear gradient from a low to a high concentration of acetonitrile is run to elute the

compound. For example, a gradient of 5% to 95% acetonitrile over 30 minutes.
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Detection: The elution profile is monitored using a UV detector, typically at wavelengths of

214 nm (for the peptide backbone) and 325 nm (characteristic of the caffeoyl moiety).

Purity Assessment: The purity of the final product is determined by integrating the peak area

of the main compound relative to the total peak area in the chromatogram. A purity of ≥95%

is generally required for biological assays.

Experimental Protocol: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[13]

[14][15]

Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for

analyzing peptides and peptide conjugates.

Sample Preparation: The purified sample is dissolved in a solvent compatible with ESI-MS,

such as a mixture of acetonitrile and water with a small amount of formic acid.

Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio

(m/z) is measured. The observed molecular weight should match the calculated theoretical

mass of Caffeic acid-pYEEIE (923.82 Da). High-resolution mass spectrometry can be used

for accurate mass determination and confirmation of the elemental composition.

Experimental Protocol: Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure of the final compound, although it is

more commonly used for smaller molecules due to the complexity of peptide spectra.[6]

Technique: ¹H NMR and ¹³C NMR can provide information about the chemical environment

of the protons and carbons in the molecule, confirming the presence of both the caffeic acid

and peptide moieties.

Sample Preparation: The lyophilized product is dissolved in a suitable deuterated solvent,

such as DMSO-d₆ or D₂O.
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Analysis: The NMR spectra are recorded, and the chemical shifts and coupling constants are

analyzed to confirm the structure.

Biological Activity and Signaling Pathway
Caffeic acid-pYEEIE functions as a competitive inhibitor of the Src SH2 domain. In normal

cellular signaling, growth factor receptor tyrosine kinases (RTKs) become autophosphorylated

upon ligand binding. The resulting phosphotyrosine residues serve as docking sites for proteins

containing SH2 domains, such as Src. The binding of Src's SH2 domain to these

phosphotyrosine sites is a critical step in its activation and the subsequent phosphorylation of

downstream substrates, leading to cellular responses like proliferation, migration, and survival.

[1][2][3]

Caffeic acid-pYEEIE mimics the phosphotyrosine-containing peptide that the Src SH2 domain

recognizes. By binding with high affinity to the SH2 domain, it prevents Src from interacting with

its natural binding partners on activated receptors, thereby inhibiting the downstream signaling

cascade.
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Inhibition of Src Signaling by Caffeic acid-pYEEIE.

Experimental Protocol: Src SH2 Domain Binding Assay
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A common method to determine the binding affinity of Caffeic acid-pYEEIE to the Src SH2

domain is a competitive binding assay, often using fluorescence polarization (FP).[16][17]

Reagents:

Recombinant, purified Src SH2 domain protein.

A fluorescently labeled peptide probe with known affinity for the Src SH2 domain (e.g., a

fluorescein-labeled version of a high-affinity phosphopeptide).

Caffeic acid-pYEEIE as the competitor.

Assay buffer (e.g., PBS with 0.01% Tween-20).

Assay Principle: The fluorescent probe, when unbound, tumbles rapidly in solution, resulting

in low fluorescence polarization. When bound to the larger Src SH2 domain, its tumbling is

slowed, leading to high fluorescence polarization. Caffeic acid-pYEEIE will compete with the

fluorescent probe for binding to the SH2 domain.

Procedure:

A fixed concentration of the Src SH2 domain and the fluorescent probe are incubated

together to establish a baseline high polarization signal.

Increasing concentrations of Caffeic acid-pYEEIE are added to the mixture.

As the concentration of Caffeic acid-pYEEIE increases, it displaces the fluorescent probe

from the SH2 domain, causing a decrease in the fluorescence polarization signal.

Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the

competitor concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀

value (the concentration of competitor that displaces 50% of the bound probe) can be

calculated. The IC₅₀ value is indicative of the binding affinity of Caffeic acid-pYEEIE for the

Src SH2 domain.

Conclusion
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Caffeic acid-pYEEIE is a well-characterized, high-affinity inhibitor of the Src SH2 domain. Its

synthesis, while requiring expertise in peptide chemistry, is achievable through standard solid-

phase and solution-phase methodologies. The detailed protocols and characterization data

provided in this guide are intended to facilitate the use of Caffeic acid-pYEEIE as a research

tool and to support further investigations into the therapeutic potential of targeting Src family

kinases. The provided workflows and signaling pathway diagrams offer a clear visual

representation of the key processes involved in the synthesis and biological action of this

important chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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